(Z)-benzyl 3-bromoacrylate chemical structure and physical properties
(Z)-benzyl 3-bromoacrylate chemical structure and physical properties
An In-Depth Technical Guide to (Z)-benzyl 3-bromoacrylate: Synthesis, Characterization, and Potential Applications
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of (Z)-benzyl 3-bromoacrylate, a specialized acrylate monomer. Recognizing the limited availability of direct literature on this specific isomer, this document synthesizes information from related compounds and established chemical principles to offer a predictive yet robust guide for researchers, scientists, and professionals in drug development. The focus is on enabling the synthesis, purification, and characterization of (Z)-benzyl 3-bromoacrylate, providing a foundation for its exploration in novel applications.
Chemical Structure and Inferred Properties
(Z)-benzyl 3-bromoacrylate is an ester of 3-bromoacrylic acid and benzyl alcohol. The "(Z)" designation in its name refers to the stereochemistry of the substituents around the carbon-carbon double bond, where the higher priority groups (the bromine atom and the ester group) are on the same side.
Molecular Structure:
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Chemical Formula: C₁₀H₉BrO₂
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Molecular Weight: 241.08 g/mol
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CAS Number: Not available for the specific (Z)-isomer.
The structure combines the aromatic benzyl group with a reactive bromo-substituted acrylate moiety. This combination suggests potential for a variety of chemical transformations, making it an interesting building block in organic synthesis.
Table 1: Predicted Physical Properties of (Z)-benzyl 3-bromoacrylate
| Property | Predicted Value/Observation | Rationale and Comparative Data |
| Physical Form | Colorless to pale yellow liquid or low-melting solid. | Benzyl acrylate is a colorless liquid.[1] The introduction of a bromine atom and the potential for a more ordered (Z) structure may raise the melting point. 3-Bromobenzyl bromide is a solid with a melting point of 39-41 °C.[2] |
| Boiling Point | > 200 °C (with decomposition) | Benzyl acrylate has a boiling point of 100 °C at 118 mmHg.[3] The increased molecular weight due to bromine would significantly increase the boiling point. Benzyl 3-bromopropanoate has a boiling point of 280.7 °C at 760 mmHg.[4] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Insoluble in water. | The ester and aromatic functionalities suggest solubility in a range of organic solvents. The overall nonpolar character predicts low water solubility. |
| Refractive Index | ~1.55-1.58 | Benzyl acrylate has a refractive index of 1.514.[3] The bromine atom is expected to increase the refractive index. Benzyl bromide has a refractive index of 1.5752.[5] |
Synthesis of (Z)-benzyl 3-bromoacrylate: A Proposed Protocol
Direct synthesis routes for (Z)-benzyl 3-bromoacrylate are not well-documented. Therefore, a logical and experimentally sound approach is proposed based on the esterification of (Z)-3-bromoacrylic acid with benzyl alcohol. The synthesis of the starting acid is a critical first step.
Diagram 1: Proposed Synthesis Workflow
Caption: Proposed two-part synthesis of (Z)-benzyl 3-bromoacrylate.
Experimental Protocol: A Step-by-Step Guide
Part 1: Synthesis of (Z)-3-bromoacrylic acid via Hydrobromination of Propiolic Acid
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Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
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Reagents: To the flask, add propiolic acid (1 equivalent).
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Reaction: Slowly add a solution of hydrobromic acid (HBr) in water (e.g., 48% aqueous HBr, 1.1 equivalents).
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Heating: Heat the reaction mixture to a gentle reflux (approximately 100-110 °C) for 4-6 hours.
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Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for ¹H NMR analysis to observe the disappearance of the acetylenic proton of propiolic acid.
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Workup: After completion, cool the reaction mixture to room temperature. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (Z)-3-bromoacrylic acid. The (Z)-isomer is the typical major product of this reaction.
Part 2: Esterification to (Z)-benzyl 3-bromoacrylate
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Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), combine the crude (Z)-3-bromoacrylic acid (1 equivalent) and benzyl alcohol (1.1 equivalents) in a suitable aprotic solvent like dichloromethane (DCM).
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Catalyst and Coupling Agent: Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).
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Coupling: Cool the mixture in an ice bath and slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in DCM. A white precipitate of dicyclohexylurea (DCU) will form.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitoring: Monitor the reaction by TLC for the consumption of the starting acid.
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Workup and Purification:
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Filter the reaction mixture to remove the DCU precipitate.
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Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is a suitable eluent system) to obtain pure (Z)-benzyl 3-bromoacrylate.
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Characterization and Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data for (Z)-benzyl 3-bromoacrylate
| Technique | Predicted Key Signals and Features |
| ¹H NMR | - Aromatic protons of the benzyl group: ~7.3-7.5 ppm (multiplet, 5H).- Benzylic protons (-CH₂-): ~5.2 ppm (singlet, 2H).- Vinylic protons of the acrylate: Two doublets in the range of ~6.5-8.0 ppm with a coupling constant (J) of ~8-10 Hz, characteristic of a (Z)-alkene. |
| ¹³C NMR | - Carbonyl carbon of the ester: ~165 ppm.- Vinylic carbons: ~120-140 ppm.- Aromatic carbons: ~128-136 ppm.- Benzylic carbon: ~67 ppm. |
| FT-IR | - Strong C=O stretch of the ester: ~1720-1740 cm⁻¹.- C=C stretch of the alkene: ~1630 cm⁻¹.- C-O stretch: ~1150-1250 cm⁻¹.- Aromatic C-H stretches: ~3030-3100 cm⁻¹. |
| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z 240 and 242 (in ~1:1 ratio due to bromine isotopes).- Fragment ion for the benzyl cation at m/z 91. |
Potential Applications in Research and Drug Development
While specific applications for (Z)-benzyl 3-bromoacrylate are not established, its structure suggests several areas of potential utility.
Diagram 2: Potential Application Pathways
Caption: Potential research applications of (Z)-benzyl 3-bromoacrylate.
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Covalent Inhibitors in Drug Discovery: The bromoacrylate moiety is an electrophilic "warhead" that can act as a Michael acceptor. This makes it a candidate for designing covalent inhibitors that form a permanent bond with nucleophilic residues (like cysteine) in the active site of target proteins. The benzyl group can be tailored to provide specificity for the binding pocket.
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Building Block in Organic Synthesis: The molecule contains multiple reactive sites. The double bond can participate in cycloaddition reactions, such as Diels-Alder, and the bromine atom can be displaced or used in cross-coupling reactions to build more complex molecular architectures.
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Functional Polymer Synthesis: The acrylate group allows for polymerization, potentially leading to polymers with high refractive indices or other specialized properties conferred by the bromo-benzyl substitution.[3][6] Such polymers could find use in advanced optical materials.
Safety and Handling
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Toxicity: (Z)-benzyl 3-bromoacrylate is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract, similar to other benzyl halides and acrylates.[5]
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Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Storage: Store in a cool, dark, and dry place, away from incompatible materials such as strong bases and oxidizing agents. The addition of a polymerization inhibitor like MEHQ (monomethyl ether hydroquinone) is recommended for long-term storage.[1]
Conclusion
(Z)-benzyl 3-bromoacrylate represents a potentially valuable yet underexplored chemical entity. This guide provides a scientifically grounded framework for its synthesis, characterization, and potential applications. By leveraging established principles of organic chemistry, researchers can confidently approach the study of this molecule and unlock its potential in materials science and medicinal chemistry.
References
- Oberti, T. G., Schiavoni, M. M., & Cortizo, M. S. (2008). Structure and properties of poly(benzyl acrylate) synthesized under microwave energy. Radiation Physics and Chemistry, 77(5), 597-604.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Google Patents. (n.d.). CN103553920A - Preparation method of phenoxy benzyl acrylic ester.
-
U.S. Food & Drug Administration. (n.d.). BENZYL (3S,4S)-3-(2-BROMOACETYL)-4-ETHYLPYRROLIDINE-1-CARBOXYLATE. Retrieved from [Link]
-
NIST. (n.d.). (Z)-Benzyl 3-(4-hydroxy-3-methoxyphenyl)acrylate. Retrieved from [Link]
-
NextSDS. (n.d.). N-BENZYL-3-(3-BROMOPHENYL)ACRYLAMIDE. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl methacrylate. Retrieved from [Link]
-
Veeprho. (n.d.). Benzyl-3-Bromo Propyl Ether. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl (3R,4S)-3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]
- Google Patents. (n.d.). CN102329192A - Benzyl bromide synthesis method.
-
ResearchGate. (n.d.). A Convenient and Efficient Synthesis of Benzyl Bromoacetoacetate. Retrieved from [Link]
-
EPA. (n.d.). Benzyl dibromoacetate Properties. Retrieved from [Link]
- Google Patents. (n.d.). US20140058038A1 - Benzyl (meth)acrylate monomers suitable for microstructured optical films.
-
Wikipedia. (n.d.). Benzyl bromide. Retrieved from [Link]
Sources
- 1. Benzyl acrylate = 99.8 , yes MEHQ 40-60ppm inhibitor 2495-35-4 [sigmaaldrich.com]
- 2. 3-Bromobenzyl bromide | 823-78-9 [chemicalbook.com]
- 3. polysciences.com [polysciences.com]
- 4. Benzyl 3-bromopropanoate | 90841-55-7 [sigmaaldrich.com]
- 5. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 6. US20140058038A1 - Benzyl (meth)acrylate monomers suitable for microstructured optical films - Google Patents [patents.google.com]
